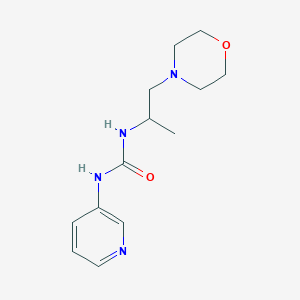
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is an organic compound that features a morpholine ring, a pyridine ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea typically involves the reaction of 1-(morpholin-4-yl)propan-2-amine with pyridine-3-carbonyl isocyanate. The reaction is carried out in anhydrous conditions, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the morpholine or pyridine rings, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. The urea moiety can form hydrogen bonds with target proteins, enhancing the stability of the complex.
類似化合物との比較
Similar Compounds
1-(Morpholin-4-yl)propan-2-amine: A precursor in the synthesis of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea.
Pyridine-3-carbonyl isocyanate: Another precursor used in the synthesis.
1-(Morpholin-4-yl)propan-2-yl 4-methoxybenzoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a morpholine ring, a pyridine ring, and a urea moiety. This structural arrangement provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-(1-morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(10-17-5-7-19-8-6-17)15-13(18)16-12-3-2-4-14-9-12/h2-4,9,11H,5-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDDQAZFWHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
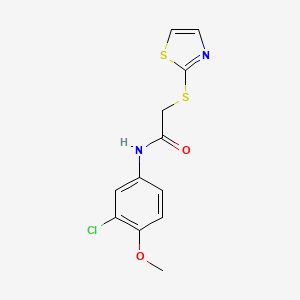
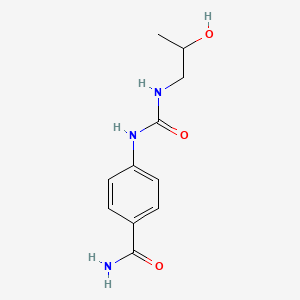
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
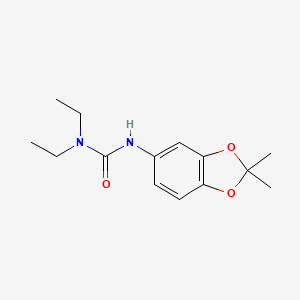
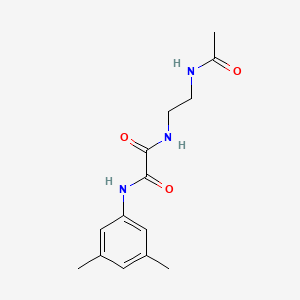
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
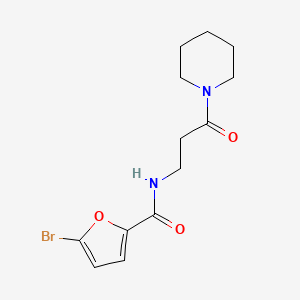
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
